molecular formula C12H16N4S B1473121 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine CAS No. 2098111-30-7

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine

Cat. No.: B1473121
CAS No.: 2098111-30-7
M. Wt: 248.35 g/mol
InChI Key: NPYJUQIKHPLEMQ-UHFFFAOYSA-N
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Description

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused with a piperidine ring and a methanamine substituent. The compound’s molecular formula is C₁₂H₁₆N₄S, with a molecular weight of 248.35 g/mol .

Properties

IUPAC Name

[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c13-8-9-3-6-16(7-4-9)12-15-10-2-1-5-14-11(10)17-12/h1-2,5,9H,3-4,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYJUQIKHPLEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine is a derivative of thiazolo[5,4-b]pyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves the reaction of chloronitropyridines with thioamides or thioureas. For this compound, the synthesis may follow a similar pathway, allowing for the functionalization at specific positions on the thiazole ring to optimize biological activity .

Antitumor Activity

Thiazolo[5,4-b]pyridine derivatives have shown promising antitumor properties. For instance, studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The biological activity is often linked to their ability to interfere with specific signaling pathways involved in tumor growth .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AU251 (glioblastoma)1.61Apoptosis induction
Compound BWM793 (melanoma)1.98Cell cycle arrest

c-KIT Inhibition

Recent research has identified thiazolo[5,4-b]pyridine derivatives as effective inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). The compound demonstrated significant suppression of cell migration and invasion in GIST-T1 cells .

Table 2: c-KIT Inhibition Data

CompoundEffect on GIST-T1 CellsIC50 (nM)
Compound CMigration inhibition25
Compound DInvasion inhibition30

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • PI3K/AKT Pathway : This pathway is critical for cell survival and proliferation. Thiazolo derivatives have been shown to inhibit PI3Kα activity, leading to reduced tumor cell viability .
  • Ras Oncogene Activity : Some thiazole derivatives inhibit Ras signaling pathways, which are often mutated in cancer cells. This inhibition can lead to decreased cell proliferation and increased apoptosis .
  • Receptor Tyrosine Kinases : The compound's structure allows it to bind effectively to receptor tyrosine kinases like c-KIT and VEGFR2, disrupting their signaling cascades .

Case Studies

A study involving a series of thiazolo[5,4-b]pyridine analogs revealed their efficacy against resistant strains of cancer cells. These compounds demonstrated a significant reduction in cell viability compared to controls, highlighting their potential as novel therapeutic agents .

Scientific Research Applications

The compound (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine is a member of the thiazolo[5,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse applications in pharmaceutical research. This article explores its scientific research applications, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Anticancer Research

The compound's ability to inhibit PI3K makes it a candidate for anticancer therapies. Research indicates that targeting the PI3K/AKT/mTOR pathway can effectively reduce tumor growth and proliferation in various cancer models. In vivo studies have shown that administration of this compound leads to a significant reduction in tumor size compared to control groups.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, although further research is needed to fully elucidate these mechanisms.

Case Studies

  • Case Study on Cancer Cell Lines : In a study involving various cancer cell lines (e.g., breast and prostate cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability and proliferation rates. The mechanism was attributed to the inhibition of the PI3K/AKT pathway, leading to increased apoptosis in cancer cells.
  • Inflammation Model : In a murine model of inflammation, administration of the compound reduced markers of inflammation significantly compared to untreated controls. This suggests potential therapeutic benefits for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine and related compounds:

Compound Name Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Thiazolo[5,4-b]pyridine Piperidin-4-yl C₁₂H₁₆N₄S 248.35 Flexible amine group for binding
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine Thiazolo[5,4-b]pyridine Piperidin-3-yl C₁₂H₁₆N₄S 248.35 Altered stereochemistry; potential for distinct receptor interactions
1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine Thiazolo[5,4-b]pyridine Methanamine (no piperidine) C₇H₇N₃S 165.21 Simpler structure; reduced steric hindrance
3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine Methyl and CF₃ groups C₈H₅F₃N₂S 218.20 Enhanced lipophilicity; fluorinated derivatives often improve metabolic stability

Functional and Pharmacological Insights

  • Piperidine Positional Isomers : The substitution of the piperidine ring at the 3- or 4-position (as in the target compound vs. ) significantly impacts molecular conformation. Piperidin-4-yl derivatives generally exhibit enhanced axial flexibility, which may improve binding to deep hydrophobic pockets in enzymes or receptors .
  • Amine Group vs.
  • Simplified Analogues : Compounds lacking the piperidine ring (e.g., ) show reduced molecular weight and complexity but may sacrifice selectivity in biological systems due to fewer interaction sites.

Preparation Methods

Synthesis of Thiazolo[5,4-b]pyridine Core

The key structural element, thiazolo[5,4-b]pyridine, is typically synthesized via a one-step cyclization reaction involving chloronitropyridines and thioamide or thiourea derivatives. This approach allows for efficient formation of the fused heterocyclic system with diverse substituents, which is crucial for generating analogues with varied biological activities.

  • Reaction Scheme:
    Chloronitropyridine + Thioamide/Thiourea → Thiazolo[5,4-b]pyridine derivative

This method benefits from operational simplicity and good yields, making it a preferred route in the preparation of thiazolo[5,4-b]pyridine analogues.

Alternative Synthetic Routes and Variations

Patent literature and research articles indicate that variations in the synthetic route can include:

  • Use of different halogenated pyridine precursors to alter substitution patterns on the thiazolo ring system.
  • Employing reductive amination techniques to attach the methanamine group to the piperidine ring.
  • Utilizing palladium-catalyzed cross-coupling reactions for constructing the C-N bond between the heterocyclic core and the piperidine moiety.

Summary Table of Preparation Methods

Step Starting Materials Reaction Type Conditions/Notes Outcome
1 Chloronitropyridine + Thioamide/Thiourea Cyclization One-step reaction, often reflux in suitable solvent Formation of thiazolo[5,4-b]pyridine core
2 Thiazolo[5,4-b]pyridine derivative + Piperidin-4-yl)methanamine Nucleophilic substitution or coupling May require protecting groups, mild to moderate heating Attachment of piperidin-4-yl)methanamine substituent
3 Functionalized intermediates Reductive amination or cross-coupling Catalysts like Pd may be used, inert atmosphere Alternative routes to target compound

Research Findings and Analytical Data

  • The synthetic methods described yield (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine with a molecular weight of 248.35 g/mol and molecular formula C12H16N4S.
  • Characterization typically involves NMR spectroscopy, mass spectrometry, and chromatographic purity analysis to confirm the structure and purity.
  • The described synthetic routes allow for the generation of analogues with modifications at various positions, enabling structure-activity relationship studies relevant to antibacterial, anticancer, and enzyme inhibitory activities.

Notes on Practical Considerations

  • The choice of solvents, temperature, and reaction time critically influences yield and purity.
  • Protection of amine groups during intermediate steps is often necessary to prevent side reactions.
  • Scale-up procedures require optimization to maintain efficiency and reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine
Reactant of Route 2
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(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.